molecular formula C8H17NO2 B2898030 [2-(Methoxymethyl)oxan-2-yl]methanamine CAS No. 1936667-16-1

[2-(Methoxymethyl)oxan-2-yl]methanamine

Cat. No. B2898030
CAS RN: 1936667-16-1
M. Wt: 159.229
InChI Key: MLBGKUZCYAYMDA-UHFFFAOYSA-N
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Description

“[2-(Methoxymethyl)oxan-2-yl]methanamine” is a chemical compound with the CAS Number: 1936667-16-1 . It has a molecular weight of 159.23 and its IUPAC name is (2-(methoxymethyl)tetrahydro-2H-pyran-2-yl)methanamine .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H17NO2 . The InChI Code is 1S/C8H17NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7,9H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted density of 0.967±0.06 g/cm3 and a predicted boiling point of 236.9±10.0 °C .

Scientific Research Applications

Antimicrobial Applications

A study on quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline, demonstrated significant antimicrobial activities against pathogenic strains. Such derivatives showcase the potential of structurally related compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Catalysis and Chemical Transformations

Research on the oxidation of methanol to formaldehyde on a Cu(110) catalyst provided insights into the catalytic potential of methanol and related compounds. This work underlines the importance of surface chemistry in understanding the selective oxidation processes, relevant to studies on similar methoxymethyl compounds (Wachs & Madix, 1978).

Organic Synthesis

In organic synthesis, the development of novel synthesis pathways for benzofuran- and indol-2-yl-methanamine derivatives from phenylacetic acids highlights the versatility of methanamines in constructing complex organic molecules. This research might inspire further studies on related compounds for synthesizing diverse organic frameworks (Schlosser et al., 2015).

Environmental Chemistry

The degradation of oxybenzone in chlorinated seawater pools, leading to the formation of potentially toxic byproducts, indicates the environmental impact and reactivity of methoxyphenones under specific conditions. This research sheds light on the fate of similar compounds in aquatic environments and the importance of understanding their transformations (Manasfi et al., 2015).

Safety and Hazards

The safety information for “[2-(Methoxymethyl)oxan-2-yl]methanamine” includes several hazard statements: H227, H302, H314, H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

[2-(methoxymethyl)oxan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBGKUZCYAYMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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